2,4-Dibromo-7-fluoro-1H-benzimidazole is a halogenated heterocyclic aromatic organic compound belonging to the benzimidazole family. This compound features a fused benzene and imidazole ring structure, making it significant in various chemical and biological applications. The compound is recognized for its utility as a building block in organic synthesis and its potential roles in medicinal chemistry, particularly in drug development and biological research .
The compound is classified under the International Union of Pure and Applied Chemistry name 2,7-dibromo-4-fluoro-1H-benzimidazole. Its chemical formula is , with a molecular weight of approximately 293.92 g/mol. The compound is cataloged under the CAS number 1388048-52-9 . It is primarily sourced from chemical suppliers specializing in fine chemicals and pharmaceuticals.
The synthesis of 2,4-dibromo-7-fluoro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with 2,4-dibromofluorobenzaldehyde under acidic conditions. The process includes the formation of an intermediate Schiff base followed by cyclization to yield the benzimidazole core.
In industrial settings, continuous flow chemistry methods are often employed to enhance scalability and safety while minimizing environmental impact. The reaction conditions are optimized to achieve high yields and purity of the final product .
The molecular structure of 2,4-dibromo-7-fluoro-1H-benzimidazole consists of a benzimidazole ring with two bromine atoms at positions 2 and 4, and a fluorine atom at position 7. The structural formula can be represented as follows:
2,4-Dibromo-7-fluoro-1H-benzimidazole can undergo several types of chemical reactions:
The mechanism of action for 2,4-dibromo-7-fluoro-1H-benzimidazole involves its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine enhances the compound's binding affinity to target proteins or enzymes, which may lead to significant biological effects such as antimicrobial or anticancer activities .
2,4-Dibromo-7-fluoro-1H-benzimidazole has numerous applications across various scientific fields:
The benzimidazole nucleus—a fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines. This resemblance facilitates interactions with biological targets, enabling diverse therapeutic applications ranging from antimicrobial to anticancer agents. Marketed drugs such as omeprazole (antiulcer), albendazole (anthelmintic), and abemaciclib (anticancer) exemplify its pharmacological versatility [4] [5]. Halogenation of this core structure, particularly with bromine and fluorine, enhances bioavailability and target affinity by modulating electronic properties and lipophilicity. Compounds like 2,4-dibromo-5-fluoro-1H-benzimidazole demonstrate the strategic impact of halogen positioning on bioactivity [2] [8].
Halogen atoms serve as critical design elements in benzimidazole-based drug development. Bromine’s large atomic radius facilitates π-stacking interactions with biomolecular targets, while fluorine’s high electronegativity improves metabolic stability and membrane permeability. These properties enable halogenated benzimidazoles to act as multifunctional building blocks for drug discovery:
Table 1: Impact of Halogen Substituents on Benzimidazole Properties
Halogen Pattern | Electronic Effects | Biological Advantages | Example Applications |
---|---|---|---|
Bromine (C2/C4) | Polarizability enhances π-π stacking | Improved enzyme inhibition | Anticancer scaffolds [2] |
Fluorine (C5/C7) | High electronegativity (+I effect) | Metabolic stability & bioavailability | Antimicrobial agents [4] |
Dual Br/F | Synergistic electronic modulation | Enhanced DNA intercalation | Topoisomerase inhibitors [2] [8] |
Recent studies highlight halogenated benzimidazoles in antiparasitic drug development, where their ability to disrupt tubulin polymerization addresses drug-resistant strains. Derivatives with 4,6-dibromo substitution show >90% inhibition against Giardia intestinalis at micromolar concentrations [8].
This compound (CAS 1388048-52-9) features bromine at C2/C4 and fluorine at C7, creating a unique electronic profile ideal for bioactive scaffold design. Key characteristics include:
The C2 bromine enables nucleophilic displacement, while C4 bromine participates in metal-catalyzed cross-couplings. Fluorine at C7 withdraws electrons from the imidazole ring, increasing N1-H acidity (pKa ≈ 5.6) and promoting salt formation for improved solubility [1] [6]. The crystallinity of this compound (evidenced by defined melting points) facilitates purification and formulation processes [1].
Table 2: Molecular Characteristics of 2,4-Dibromo-7-fluoro-1H-benzimidazole
Property | Value | Significance |
---|---|---|
Molecular Weight | 293.92 g/mol | Optimal for cell permeability |
XLogP3 | ~3.3 (estimated) | Balances lipophilicity/hydrophilicity |
Hydrogen Bond Acceptors | 3 (2N, 1F) | Enhanced target binding |
Rotatable Bonds | 0 | Conformational rigidity |
Purity | ≥95% | Suitable for synthetic applications |
Comparative studies with analogues reveal its advantages:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: